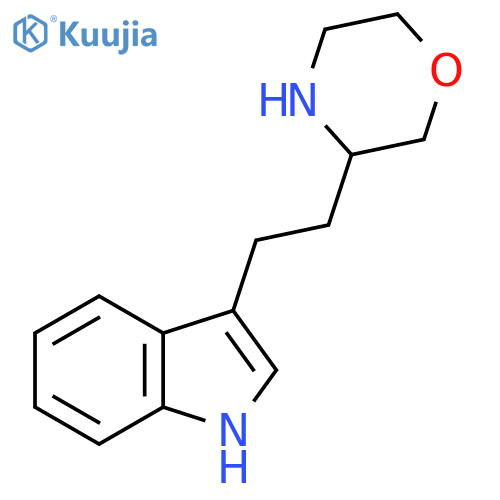Cas no 1893077-12-7 (3-2-(morpholin-3-yl)ethyl-1H-indole)

1893077-12-7 structure
商品名:3-2-(morpholin-3-yl)ethyl-1H-indole
3-2-(morpholin-3-yl)ethyl-1H-indole 化学的及び物理的性質
名前と識別子
-
- 3-2-(morpholin-3-yl)ethyl-1H-indole
- 1893077-12-7
- 3-[2-(morpholin-3-yl)ethyl]-1H-indole
- EN300-1792643
-
- インチ: 1S/C14H18N2O/c1-2-4-14-13(3-1)11(9-16-14)5-6-12-10-17-8-7-15-12/h1-4,9,12,15-16H,5-8,10H2
- InChIKey: LOEYPHIKARPNFO-UHFFFAOYSA-N
- ほほえんだ: O1CCNC(C1)CCC1=CNC2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 230.141913202g/mol
- どういたいしつりょう: 230.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 37Ų
3-2-(morpholin-3-yl)ethyl-1H-indole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1792643-0.1g |
3-[2-(morpholin-3-yl)ethyl]-1H-indole |
1893077-12-7 | 0.1g |
$1244.0 | 2023-09-19 | ||
| Enamine | EN300-1792643-0.25g |
3-[2-(morpholin-3-yl)ethyl]-1H-indole |
1893077-12-7 | 0.25g |
$1300.0 | 2023-09-19 | ||
| Enamine | EN300-1792643-5g |
3-[2-(morpholin-3-yl)ethyl]-1H-indole |
1893077-12-7 | 5g |
$4102.0 | 2023-09-19 | ||
| Enamine | EN300-1792643-10.0g |
3-[2-(morpholin-3-yl)ethyl]-1H-indole |
1893077-12-7 | 10g |
$6082.0 | 2023-06-02 | ||
| Enamine | EN300-1792643-0.5g |
3-[2-(morpholin-3-yl)ethyl]-1H-indole |
1893077-12-7 | 0.5g |
$1357.0 | 2023-09-19 | ||
| Enamine | EN300-1792643-0.05g |
3-[2-(morpholin-3-yl)ethyl]-1H-indole |
1893077-12-7 | 0.05g |
$1188.0 | 2023-09-19 | ||
| Enamine | EN300-1792643-1g |
3-[2-(morpholin-3-yl)ethyl]-1H-indole |
1893077-12-7 | 1g |
$1414.0 | 2023-09-19 | ||
| Enamine | EN300-1792643-2.5g |
3-[2-(morpholin-3-yl)ethyl]-1H-indole |
1893077-12-7 | 2.5g |
$2771.0 | 2023-09-19 | ||
| Enamine | EN300-1792643-5.0g |
3-[2-(morpholin-3-yl)ethyl]-1H-indole |
1893077-12-7 | 5g |
$4102.0 | 2023-06-02 | ||
| Enamine | EN300-1792643-1.0g |
3-[2-(morpholin-3-yl)ethyl]-1H-indole |
1893077-12-7 | 1g |
$1414.0 | 2023-06-02 |
3-2-(morpholin-3-yl)ethyl-1H-indole 関連文献
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
1893077-12-7 (3-2-(morpholin-3-yl)ethyl-1H-indole) 関連製品
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量